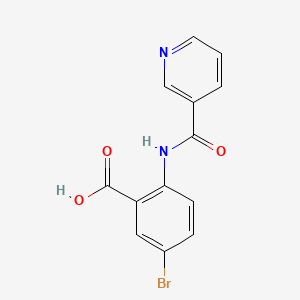

5-Bromo-2-(nicotinamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t a specific synthesis process for 5-Bromo-2-(nicotinamido)benzoic acid available, a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Scientific Research Applications

Synthesis and Characterization

- 5-Bromo-2-(nicotinamido)benzoic acid is a key intermediate in the synthesis of a family of SGLT2 inhibitors for diabetes therapy. Utilizing dimethyl terephthalate as the starting material, it's prepared through steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization (Zhang et al., 2022).

Biological Activity Studies

- In a study focusing on the synthesis and Cd(II) coordinate complex of a similar compound, 2-[2(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, various analytical techniques supported the azo ligand structures and their metal complex. This complex exhibited antifungal and antibacterial activities against organisms like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).

Crystallographic Studies

- A crystallographic study using X-ray powder diffraction on benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, highlighted the nature of intermolecular interactions in these compounds. The study emphasized hydrogen- and halogen-bond based interactions assembling molecules into a supramolecular framework (Pramanik et al., 2019).

Antiviral and Cytotoxic Activities

- A derivative, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed distinct antiviral activity against Herpes simplex and vaccinia viruses in a series of synthesized compounds evaluated for antiviral activity (Selvam et al., 2010).

Synthesis Optimization

- A synthetic method was reported for the preparation of a similar compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is an important fragment of orexin Filorexant (MK-6096). The method provided a shorter synthetic pathway and higher yield compared to previous methods (Liu et al., 2020).

Ionic Mechanism Studies

- Studies on benzoic acid and its derivatives, including 5-bromosalicylic acid, explored their mechanism of action on crayfish and squid giant axons. The research found that these compounds affect nervous conduction by altering sodium and potassium conductance in nerve cells (Neto & Narahashi, 1976).

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-(nicotinamido)benzoic acid is currently under investigation. It is known that benzoic acid derivatives have been associated with various biological activities . For instance, some benzoic acid derivatives are known to inhibit the Sodium-Glucose Transport proteins (SGLT2) and are used in the treatment of diabetes .

Mode of Action

This modulation can lead to changes in the function of the target, which can result in therapeutic effects .

Biochemical Pathways

For example, some benzoic acid derivatives are known to inhibit the Sodium-Glucose Transport proteins (SGLT2), which play a crucial role in glucose reabsorption in the kidneys .

Result of Action

It is known that benzoic acid derivatives can have various effects at the molecular and cellular level, such as inhibiting the activity of certain proteins and modulating cellular processes .

properties

IUPAC Name |

5-bromo-2-(pyridine-3-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O3/c14-9-3-4-11(10(6-9)13(18)19)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVLFKGGNEYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(nicotinamido)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2638871.png)

![Methyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638872.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)

![2-Chloro-N-[1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2638878.png)

![6-Butyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2638879.png)

![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![5,6-dichloro-N-[1-(furan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2638888.png)